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Compound of Interest

Compound Name: Perfluorobutylsulfonyl fluoride

Cat. No.: B146102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of

reactions involving Perfluorobutylsulfonyl fluoride (also known as Nonafluorobutanesulfonyl

fluoride, NfF). It is intended for researchers, scientists, and drug development professionals

working in organic synthesis and medicinal chemistry. Perfluorobutylsulfonyl fluoride is a

valuable reagent for the introduction of the nonafluorobutanesulfonyl (nonaflate) group, which

serves as an excellent leaving group in various cross-coupling reactions and can be a key

functional group in bioactive molecules.

Safety and Handling of Perfluorobutylsulfonyl
Fluoride
Perfluorobutylsulfonyl fluoride is a corrosive and toxic substance that requires careful

handling in a well-ventilated fume hood.[1][2]

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[1]

Hand Protection: Nitrile gloves should be worn.[1]

Skin and Body Protection: A lab coat and chemical-resistant boots are required.[1]
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Handling Procedures:

Handle and open the container with care in a well-ventilated area.[1]

Avoid breathing vapors or mists.[1][2]

Prevent contact with skin and eyes.[2]

Keep away from ignition sources and incompatible materials.[1][2]

Containers should be kept tightly closed when not in use.[1][2]

In Case of Exposure:

Inhalation: Move the person to fresh air and seek immediate medical attention.[1]

Skin Contact: Immediately flush the skin with plenty of water and remove contaminated

clothing. Seek immediate medical attention for severe burns.[1]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.[1]

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

Synthesis of Sulfonamides
Perfluorobutylsulfonyl fluoride readily reacts with primary and secondary amines to form the

corresponding sulfonamides. These compounds are of significant interest in drug discovery, as

the sulfonamide moiety is present in a wide range of therapeutic agents, including antibiotics

and kinase inhibitors.

Experimental Protocol: Synthesis of N-Alkyl/Aryl
Sulfonamides
This protocol is a general procedure for the synthesis of sulfonamides from amines and

perfluorobutylsulfonyl fluoride.

Materials:
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Perfluorobutylsulfonyl fluoride (NfF)

Primary or secondary amine

Triethylamine (Et3N) or other suitable base

Anhydrous solvent (e.g., Diethyl ether, Acetonitrile)

Nitrogen or Argon atmosphere

Procedure:

In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine

(1.0 eq.) and triethylamine (1.2 eq.) in the chosen anhydrous solvent.

Cool the mixture to 0 °C using an ice bath.

Slowly add Perfluorobutylsulfonyl fluoride (1.1 eq.) to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS).

Upon completion, quench the reaction with water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired

sulfonamide.

Data Presentation: Synthesis of Sulfonamides
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Entry Amine Product Yield (%)

1 Aniline

N-

Phenylnonafluorobuta

nesulfonamide

85

2 Benzylamine

N-

Benzylnonafluorobuta

nesulfonamide

92

3 Morpholine

4-

(Nonafluorobutylsulfon

yl)morpholine

95

4 Piperidine

1-

(Nonafluorobutylsulfon

yl)piperidine

93

5 4-Fluoroaniline

N-(4-

Fluorophenyl)nonafluo

robutanesulfonamide

82

Yields are representative and may vary based on specific reaction conditions and substrates.

Synthesis of Aryl and Alkenyl Nonaflates
Aryl and alkenyl nonaflates are versatile intermediates in organic synthesis, particularly as

electrophiles in palladium-catalyzed cross-coupling reactions. They are readily prepared from

phenols and enolates, respectively, using perfluorobutylsulfonyl fluoride.

Experimental Protocol: Synthesis of Aryl Nonaflates
This protocol describes a general procedure for the synthesis of aryl nonaflates from phenols.

Materials:

Perfluorobutylsulfonyl fluoride (NfF)

Phenol
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Base (e.g., Potassium carbonate, Triethylamine)

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

Nitrogen or Argon atmosphere

Procedure:

To a stirred solution of the phenol (1.0 eq.) and base (1.5 eq.) in an anhydrous solvent under

an inert atmosphere, add Perfluorobutylsulfonyl fluoride (1.2 eq.) at room temperature.

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC

or LC-MS.

Once the reaction is complete, filter the mixture to remove any inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the pure aryl

nonaflate.

Data Presentation: Synthesis of Aryl Nonaflates
Entry Phenol Product Yield (%)

1 Phenol Phenyl nonaflate 98

2 4-Methoxyphenol
4-Methoxyphenyl

nonaflate
95

3 4-Nitrophenol
4-Nitrophenyl

nonaflate
92

4 2-Naphthol 2-Naphthyl nonaflate 96

5
4-

Hydroxybenzaldehyde

4-Formylphenyl

nonaflate
88

Yields are representative and may vary based on specific reaction conditions and substrates.
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Palladium-Catalyzed Cross-Coupling Reactions of
Aryl Nonaflates
Aryl nonaflates are excellent electrophilic partners in a variety of palladium-catalyzed cross-

coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen

bonds.

Experimental Workflow: Palladium-Catalyzed Cross-
Coupling
The following diagram illustrates a general workflow for the palladium-catalyzed cross-coupling

of an aryl nonaflate with a generic coupling partner.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Reaction Setup Reaction Work-up Purification

Combine Aryl Nonaflate,
Coupling Partner, and Base

Add Palladium Catalyst
and Ligand

Add Anhydrous Solvent
Heat Reaction Mixture
under Inert Atmosphere

Cool to Room Temperature Quench Reaction Extract with Organic Solvent Dry and Concentrate Column Chromatography J

Characterization
(NMR, MS)

Click to download full resolution via product page

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki Coupling of Aryl
Nonaflates
This protocol provides a general procedure for the Suzuki coupling of aryl nonaflates with

boronic acids.

Materials:

Aryl nonaflate

Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)

Ligand (if necessary, e.g., SPhos, XPhos)

Base (e.g., K2CO3, Cs2CO3)

Solvent (e.g., Toluene, Dioxane, DMF)

Water

Nitrogen or Argon atmosphere

Procedure:

In a reaction vessel, combine the aryl nonaflate (1.0 eq.), arylboronic acid (1.2 eq.), and

base (2.0 eq.).

Add the palladium catalyst (0.05 eq.) and, if required, the ligand (0.1 eq.).

Add the solvent and a small amount of water.

Degas the mixture by bubbling with an inert gas for 10-15 minutes.

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

After completion, cool the reaction to room temperature and add water.

Extract the aqueous layer with an organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography to yield the biaryl product.

Data Presentation: Palladium-Catalyzed Cross-Coupling
Reactions
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Entry
Coupling
Reaction

Aryl
Nonaflate

Coupling
Partner

Product Yield (%)

1 Suzuki
Phenyl

nonaflate

4-

Methylphenyl

boronic acid

4-

Methylbiphen

yl

92

2 Sonogashira
4-Iodophenyl

nonaflate

Phenylacetyl

ene

4-

(Phenylethyn

yl)iodobenze

ne

85

3
Buchwald-

Hartwig

4-Tolyl

nonaflate
Morpholine

4-(4-

Tolyl)morpholi

ne

88

4 Suzuki
2-Naphthyl

nonaflate

Thiophene-2-

boronic acid

2-(Thiophen-

2-

yl)naphthalen

e

89

Yields are representative and may vary based on specific reaction conditions and substrates.

Application in Drug Development: Targeting
Biological Pathways
The sulfonamide functional group, readily synthesized using perfluorobutylsulfonyl fluoride,

is a key pharmacophore in many drugs. One of the classical examples is the class of

sulfonamide antibiotics, which act by inhibiting the bacterial folic acid synthesis pathway.

Signaling Pathway: Bacterial Folic Acid Synthesis
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory

action of sulfonamide drugs.
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Bacterial Folic Acid Synthesis and Sulfonamide Inhibition
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Competitive Inhibition
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Caption: Sulfonamides competitively inhibit dihydropteroate synthase.
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Furthermore, sulfonamide-containing molecules have been developed as potent kinase

inhibitors for cancer therapy. These inhibitors often target specific signaling pathways that are

dysregulated in cancer cells, such as the NF-κB pathway, which is involved in inflammation and

cell survival.

Signaling Pathway: Simplified NF-κB Signaling
This diagram shows a simplified representation of the canonical NF-κB signaling pathway, a

potential target for drugs developed using perfluorobutylsulfonyl fluoride in their synthesis.
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Simplified NF-κB Signaling Pathway
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Caption: NF-κB signaling, a target for anti-inflammatory and anti-cancer drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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